
2-(Bromomethyl)-2-(4-bromophenyl)-4-(4-chlorophenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-2-(4-bromophenyl)-4-(4-chlorophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(4-bromophenyl)-4-(4-chlorophenyl)-1,3-dioxolane typically involves the reaction of appropriate brominated and chlorinated benzaldehydes with a dioxolane precursor. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-(4-bromophenyl)-4-(4-chlorophenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted dioxolanes, while oxidation and reduction reactions may yield corresponding oxides or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-(4-bromophenyl)-4-(4-chlorophenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms may enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane
- 2-(Chloromethyl)-2-(4-chlorophenyl)-4-(4-bromophenyl)-1,3-dioxolane
- 2-(Bromomethyl)-2-(4-chlorophenyl)-4-(4-bromophenyl)-1,3-dioxolane
Uniqueness
2-(Bromomethyl)-2-(4-bromophenyl)-4-(4-chlorophenyl)-1,3-dioxolane is unique due to the specific arrangement of bromine and chlorine atoms, which may impart distinct reactivity and properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
59362-67-3 |
|---|---|
Molecular Formula |
C16H13Br2ClO2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-(bromomethyl)-2-(4-bromophenyl)-4-(4-chlorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C16H13Br2ClO2/c17-10-16(12-3-5-13(18)6-4-12)20-9-15(21-16)11-1-7-14(19)8-2-11/h1-8,15H,9-10H2 |
InChI Key |
NLIDLXWYKWWTET-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)(CBr)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


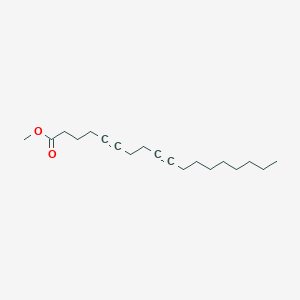
![4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]-](/img/structure/B14613335.png)
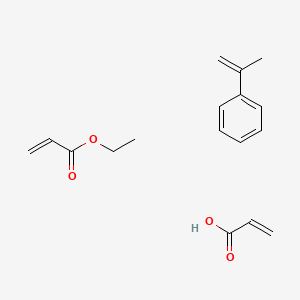
![4-(4-Chlorophenyl)-1-[3-(4-fluoro-2-propylphenoxy)propyl]piperidin-4-ol](/img/structure/B14613340.png)
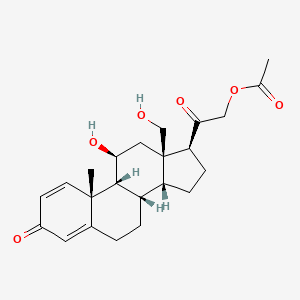
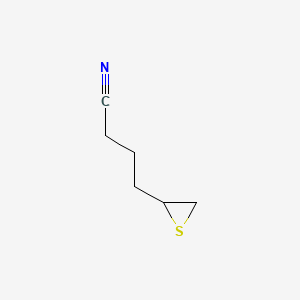
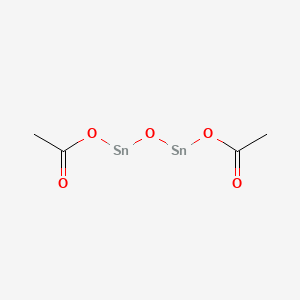
![2-[(1H-Inden-3-yl)sulfanyl]naphthalene](/img/structure/B14613373.png)
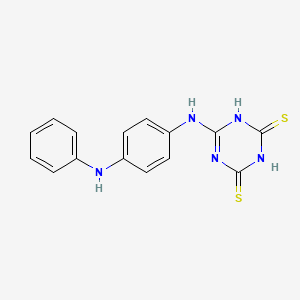
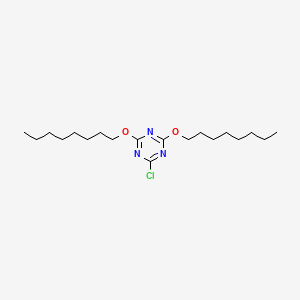
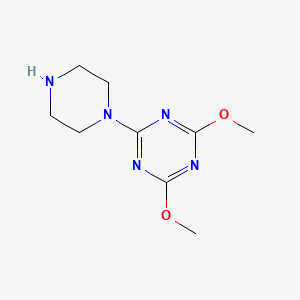
![1,1'-[(2S)-2-Methoxycyclopropane-1,1-diyl]dibenzene](/img/structure/B14613382.png)
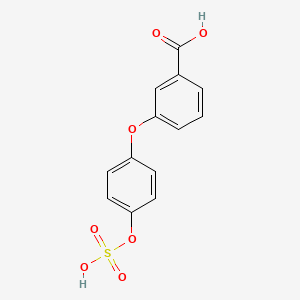
![5-[(2-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14613406.png)
